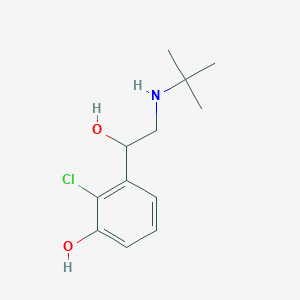
3-Hydroxytulobuterol
Übersicht
Beschreibung
3-Hydroxytulobuterol is a metabolite of tulobuterol, a selective β2-adrenoceptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its bronchodilatory effects, which help in relaxing the bronchial muscles and improving airflow in the respiratory tract .
Wirkmechanismus
Target of Action
3-Hydroxytulobuterol, a metabolite of Tulobuterol, primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the bronchodilation process, which is essential for managing conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Mode of Action
As a Beta-2 adrenergic receptor agonist, this compound binds to these receptors, leading to their activation . This activation triggers a cascade of events, including the stimulation of adenylate cyclase through the action of G proteins . The result is an increase in the concentration of cyclic AMP, which in turn leads to the relaxation of bronchial smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the Beta-2 adrenergic receptor and the subsequent activation of adenylate cyclase . This leads to an increase in cyclic AMP levels, which then triggers a series of downstream effects, including the relaxation of bronchial smooth muscle .
Pharmacokinetics
It is known that tulobuterol, from which this compound is derived, is well-absorbed and has a steady release over 24 hours when administered via a transdermal patch . This allows for a consistent level of the drug in the bloodstream, providing long-lasting effects .
Result of Action
The primary molecular effect of this compound is the activation of the Beta-2 adrenergic receptor, leading to bronchodilation . On a cellular level, this results in the relaxation of bronchial smooth muscle, reducing symptoms in conditions like asthma and COPD .
Vorbereitungsmethoden
The synthesis of 3-Hydroxytulobuterol involves several key steps. One common method starts with the bromination of 2-chloroacetophenone, followed by reduction using sodium borohydride (NaBH4), and subsequent amination . This process is efficient and yields high-purity this compound without the need for chromatographic purification. Industrial production methods focus on optimizing these steps to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
3-Hydroxytulobuterol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxytulobuterol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of β2-adrenoceptor agonists and their metabolites.
Biology: Researchers study its effects on cellular pathways and its role in modulating respiratory functions.
Medicine: It is investigated for its potential therapeutic benefits in treating respiratory diseases and its pharmacokinetics.
Industry: The compound is used in the development of new bronchodilatory drugs and formulations
Vergleich Mit ähnlichen Verbindungen
3-Hydroxytulobuterol is similar to other β2-adrenoceptor agonists such as:
Tulobuterol: The parent compound, which is also a selective β2-adrenoceptor agonist used in asthma treatment.
Albuterol: Another β2-adrenoceptor agonist with similar bronchodilatory effects but different pharmacokinetics.
Salmeterol: A long-acting β2-adrenoceptor agonist used for chronic asthma management.
What sets this compound apart is its specific metabolic pathway and its unique pharmacological profile, which may offer distinct therapeutic advantages .
Eigenschaften
IUPAC Name |
3-[2-(tert-butylamino)-1-hydroxyethyl]-2-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLAFIBSOHRYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)


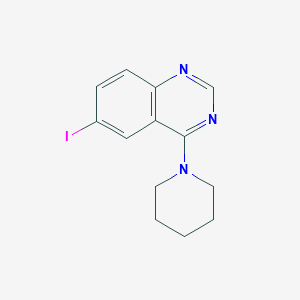
![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)
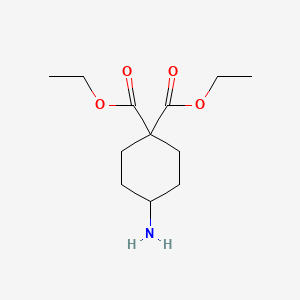

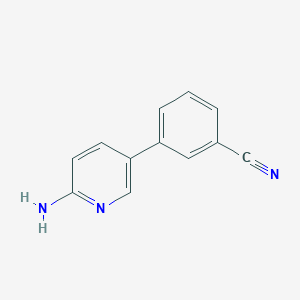

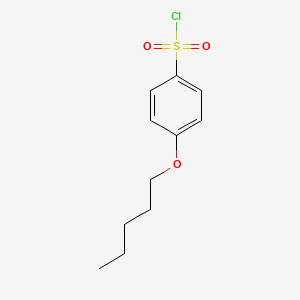
![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)
